molecular formula C11H12BrNO B3047221 2-Butenamide, N-(4-bromophenyl)-3-methyl- CAS No. 135631-89-9

2-Butenamide, N-(4-bromophenyl)-3-methyl-

Cat. No.: B3047221
CAS No.: 135631-89-9
M. Wt: 254.12 g/mol
InChI Key: BJPQRVCCAISNSI-UHFFFAOYSA-N
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Description

2-Butenamide, N-(4-bromophenyl)-3-methyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a butenamide group attached to a 4-bromophenyl and a 3-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl- typically involves the reaction of 4-bromoaniline with an appropriate butenamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, N-(4-bromophenyl)-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

2-Butenamide, N-(4-bromophenyl)-3-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-Butenamide, N-(4-bromophenyl)-3-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenamide, N-(4-bromophenyl)-3-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a butenamide group with a 4-bromophenyl and a 3-methyl group makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(4-bromophenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPQRVCCAISNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336304
Record name 2-Butenamide, N-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135631-89-9
Record name 2-Butenamide, N-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 9.48 g (80 mmol) of 3,3-dimethylacryloyl chloride in 200 ml of dry THF was added with vigorous shaking a solution of 13.76 g (80 mmol) of 4-bromoaniline in 300 ml of dry THF. The mixture was stood at room temperature for 2 h and then treated with 80 g of ice followed by 200 ml of hexane. The organic layer was separated and the aqueous layer was extracted with 2×50 ml of hexanes. The organic layers were combined and washed successively with 30 ml of water and 2×30 ml of saturated NaCl solution and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by recrystallization from an ethyl acetate and hexanes mixture to give the title compound as colorless crystals. PMR (CDCl3): δ 1.91 (3H, s), 2.23 (3H, s), 5.73 (1H, broad s), 7.38-7.55 (5H, m).
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.76 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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reactant
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Reaction Step One

Synthesis routes and methods III

Procedure details

3,3-Dimethylacryloyl chloride (available from Aldrich, 4.16 g, 35.1 mmol) was slowly added to a solution of 4-bromoaniline (5.00 g, 29.2 mmol) in 25 mL of dichloromethane. After stirring at room temperature for 20 min triethylamine (2.5 mL) was added dropwise to the mixture. The resulting solution was stirred at room temperature for 3 h and poured to 100 mL of ice-water mixture. The organic layer was separated, washed with brine (2×20 mL), dried (MgSO4) and concentrated at reduced pressure to give a yellow residue. Purification by flash chromatography (90:10 hexane/ethyl acetate) afforded the title compound (7.43 g, 100% yield) as a yellow solid: 1H NMR (CDCl3, 300 MHz) δ 7.34 (s, 4H), 7.1 (bs, 1H), 5.69 (s, 1H), 2.23 (s, 3H), 1.91 (s, 3H).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenamide, N-(4-bromophenyl)-3-methyl-
Reactant of Route 2
Reactant of Route 2
2-Butenamide, N-(4-bromophenyl)-3-methyl-

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